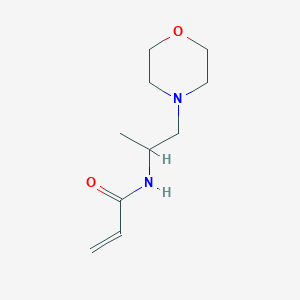![molecular formula C12H18N4O2 B7557713 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD belongs to a class of compounds called metabotropic glutamate receptor agonists, which have been shown to modulate the activity of glutamate receptors in the brain.
作用机制
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide acts as an agonist for metabotropic glutamate receptors, specifically the mGluR1 and mGluR5 subtypes. When this compound binds to these receptors, it activates a signaling cascade that leads to changes in neuronal activity. This can result in increased or decreased synaptic transmission, depending on the specific subtype of receptor and the location in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in synaptic plasticity, alterations in gene expression, and modulation of pain perception. This compound has also been shown to have neuroprotective effects in certain disease models, such as Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide in lab experiments is its specificity for metabotropic glutamate receptors. This allows researchers to study the function of these receptors without affecting other neurotransmitter systems. However, this compound has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, this compound has been shown to have off-target effects at high concentrations, which can complicate interpretation of results.
未来方向
There are several future directions for research on 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide and metabotropic glutamate receptors. One area of interest is the role of these receptors in addiction and substance abuse. This compound has been shown to modulate the activity of brain regions involved in reward processing, and may have potential as a therapeutic target for addiction. Another area of interest is the development of more potent and selective metabotropic glutamate receptor agonists, which could have greater therapeutic potential for a variety of neurological and psychiatric disorders.
合成方法
The synthesis of 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide involves the reaction of 3-nitrobenzoyl chloride with N-(tert-butoxycarbonyl)-L-glutamic acid, followed by reduction of the resulting intermediate with sodium dithionite. The product is then treated with 3-aminophenylacetic acid to yield this compound. The yield of this compound is typically around 50%, and the compound can be purified by recrystallization from ethanol.
科学研究应用
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been used extensively in scientific research to study the function of metabotropic glutamate receptors in the brain. These receptors are involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. This compound has been shown to activate these receptors, leading to changes in neuronal activity and behavior.
属性
IUPAC Name |
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-7(2)10(13)11(17)15-8-4-3-5-9(6-8)16-12(14)18/h3-7,10H,13H2,1-2H3,(H,15,17)(H3,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOLKADRLIPFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC=C1)NC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)

![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
![N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide](/img/structure/B7557705.png)
![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)